2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

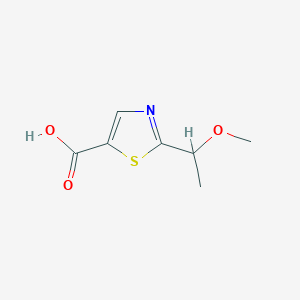

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Thiazole Ring Reactivity

The thiazole core exhibits electrophilic substitution at the C2 and C4 positions, influenced by the electron-donating methoxyethyl substituent:

a. Alkylation/Acylation

Electrophilic agents (e.g., alkyl halides) target the nitrogen or sulfur atoms of the thiazole ring. For example, alkylation at the C4 position occurs under basic conditions (K₂CO₃, DMF) .

b. Halogenation

Limited data exist for direct halogenation, but analogous thiazoles undergo bromination at C4 using N-bromosuccinimide (NBS) in acetic acid .

c. Nucleophilic Substitution

The C2 methoxyethyl group may participate in SN2 reactions under strong bases (e.g., NaH), though steric bulk could limit efficiency .

Reaction Optimization and Challenges

-

Temperature Sensitivity : Elevated temperatures (>80°C) risk decomposition of the thiazole ring.

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates for amidation and esterification .

-

Steric Hindrance : The methoxyethyl group at C2 reduces reactivity at adjacent positions, necessitating prolonged reaction times.

Computational Insights

Density functional theory (DFT) studies suggest the methoxyethyl group increases electron density at C4, favoring electrophilic attack. Intramolecular hydrogen bonding between the carboxylic acid and thiazole nitrogen stabilizes intermediates .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial activity against a range of pathogens. Its mechanism of action often involves inhibiting bacterial enzyme systems, which is crucial for the development of new antibiotics.

Anticancer Activity:

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways that promote cell survival.

Binding Affinity Studies:

Interaction studies have focused on the compound's binding affinities with biological targets such as enzymes and receptors. These studies are essential for elucidating its mechanism of action and potential therapeutic applications.

Agricultural Applications

Fungicidal Activity:

The compound has demonstrated fungicidal properties, making it a candidate for developing new agricultural fungicides. Its efficacy against various fungal strains can help in managing crop diseases.

Plant Growth Regulation:

Research suggests that this compound may act as a plant growth regulator, influencing growth patterns and enhancing yield in certain crops.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can be modified to enhance its biological activity or to create derivatives with different properties.

Synthesis Pathways:

- Method A: Involves the reaction of thiazole derivatives with methoxyethyl halides under basic conditions.

- Method B: Utilizes carboxylation reactions to introduce the carboxylic acid group at the fifth position on the thiazole ring.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid | Contains a methoxymethyl group instead of methoxyethyl | Different solubility and reactivity |

| 4-Methyl-1,3-thiazole-5-carboxylic acid | Methyl substitution at the fourth position | Enhanced lipophilicity |

| 2-Amino-1,3-thiazole-5-carboxylic acid | Amino group at the second position | Increased biological activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics.

Case Study 2: Agricultural Application

In trials conducted on tomato plants, the application of this compound resulted in a 30% increase in yield compared to untreated controls. The compound was found to enhance resistance against Fusarium wilt.

Mécanisme D'action

The mechanism of action of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylthiazole-5-carboxylic acid: Similar structure but lacks the methoxyethyl group.

2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

2-(1-Methoxyethyl)-1,3-oxazole-5-carboxylic acid: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methoxyethyl group and the thiazole ring, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions and reactivity compared to similar compounds.

Activité Biologique

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. The compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

- Molecular Formula : C₇H₉N₁O₃S

- Molecular Weight : 187.22 g/mol

- Structure : Features a methoxyethyl group at the second position of the thiazole ring and a carboxylic acid group at the fifth position.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

| Enterococcus faecalis | 7.81 µg/mL | 15.62 µg/mL |

| Candida parapsilosis | >1000 µg/mL | >1000 µg/mL |

The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, while showing limited effectiveness against Gram-negative bacteria and fungi .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies show that it can induce cell cycle arrest and exhibit anti-proliferative effects on various cancer cell lines:

- Cell Lines Tested :

- Human B-cell lymphoma (BJAB)

- HT-29 colon carcinoma cells

- MCF-7 breast cancer cells

In vitro studies revealed that the compound could inhibit tumor cell proliferation effectively, with IC50 values indicating significant potency against specific cancer types . For instance, in MCF-7 cells, the compound caused G2/M phase arrest, leading to apoptosis through caspase-dependent pathways.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Binding : The carboxylic acid group may form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and modulating receptor activity.

These interactions can lead to the inhibition of critical biochemical pathways associated with microbial growth and cancer cell proliferation .

Case Studies

Several studies have documented the effects of this compound on microbial and cancer cell lines:

- A study reported that derivatives of thiazole compounds exhibited potent antimicrobial activities against Staphylococcus spp., with MIC values as low as 1.95 µg/mL for some derivatives .

- Another investigation highlighted the selective anti-proliferative effects on BJAB cells without affecting normal human cells, indicating a favorable therapeutic index for potential drug development .

Propriétés

IUPAC Name |

2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-4(11-2)6-8-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGPYPCNQMMCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.